molecular formula C17H11FO5 B2621370 {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 887855-48-3

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B2621370
CAS No.: 887855-48-3
M. Wt: 314.268
InChI Key: REOKQVGMRXJERQ-UHFFFAOYSA-N
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Description

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-2-one moiety, and an acetic acid functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 7-hydroxy-2H-chromen-2-one.

    Esterification: The 7-hydroxy-2H-chromen-2-one is esterified with 4-fluorophenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, typically using sodium hydroxide or potassium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid
  • 4-Fluorophenylacetic acid
  • 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.4]non-2-en-3-yl]propionamide

Uniqueness

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is unique due to its combination of a fluorophenyl group, a chromen-2-one moiety, and an acetic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKQVGMRXJERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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